3-(5-Nitrobenzo[d]oxazol-2-yl)aniline
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Overview
Description
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C13H9N3O3 and a molecular weight of 255.23 g/mol . This compound belongs to the class of benzoxazole derivatives, which are known for their diverse pharmacological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline typically involves the reaction of 2-aminobenzo[d]oxazole with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which have different pharmacological and chemical properties .
Scientific Research Applications
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed pharmacological effects. For example, it has been shown to interact with prostaglandin H2 synthase and trypsin enzyme, which are involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzoxazole Derivatives: These compounds share a similar benzoxazole core structure and exhibit comparable pharmacological activities.
Benzothiazole Derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Uniqueness
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9N3O3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-(5-nitro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H9N3O3/c14-9-3-1-2-8(6-9)13-15-11-7-10(16(17)18)4-5-12(11)19-13/h1-7H,14H2 |
InChI Key |
CAHVTLRJEZTTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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